molecular formula C14H11ClO2S B1594546 4-(4-Chloro-phenylsulfanylmethyl)-benzoic acid CAS No. 88382-51-8

4-(4-Chloro-phenylsulfanylmethyl)-benzoic acid

Cat. No.: B1594546
CAS No.: 88382-51-8
M. Wt: 278.8 g/mol
InChI Key: WLILBDMBJNDKRT-UHFFFAOYSA-N
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Description

The compound “4-(4-Chloro-phenylsulfanylmethyl)-benzoic acid” is a benzoic acid derivative. Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring substituted with a carboxylic acid group (-COOH). In this case, the benzene ring is further substituted at the 4-position with a (4-Chloro-phenylsulfanylmethyl) group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a carboxylic acid group and a (4-Chloro-phenylsulfanylmethyl) group . The presence of these functional groups would likely influence the compound’s physical and chemical properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could result in the compound being acidic. The sulfur and chlorine atoms might also influence its properties .

Scientific Research Applications

Metabolism and Oxidative Pathways

One area of research involving derivatives of benzoic acid focuses on their metabolism and oxidative pathways. A study on the metabolism of Lu AA21004, a novel antidepressant, highlighted the oxidative transformation of benzoic acid derivatives into various metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, and an N-hydroxylated piperazine. This research emphasizes the role of cytochrome P450 enzymes in the metabolism of these compounds, providing insights into their pharmacokinetics and potential interactions within the human body (Hvenegaard et al., 2012).

Polymer and Material Science

Another significant application is in the field of polymer and material science. Research on polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene and Tb(III) ion demonstrated the ability of benzoic acid derivatives to enhance fluorescence emission in these materials. This finding is crucial for developing new materials with potential applications in electronics, photonics, and bioimaging (Gao, Fang, & Men, 2012).

Catalysis and Synthesis

In catalysis, benzoic acid derivatives have been explored for their efficacy in facilitating chemical reactions. For instance, the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for synthesizing arylmethylene bis(1H-pyrazol-5-ols) demonstrates the versatility of benzoic acid derivatives in promoting condensation reactions, offering an eco-friendly alternative to traditional catalysts (Karimi-Jaberi et al., 2012).

Antimicrobial Applications

Additionally, benzoic acid derivatives have been investigated for their antimicrobial properties. The synthesis of 4-(substituted phenylsulfonamido)benzoic acids and their evaluation against various microbial strains highlight the potential of these compounds in developing new antibacterial and antifungal agents. This research is particularly relevant in the context of rising antibiotic resistance, underscoring the need for novel antimicrobial compounds (Dineshkumar & Thirunarayanan, 2019).

Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields such as medicinal chemistry if it exhibits biological activity .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLILBDMBJNDKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327148
Record name 4-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88382-51-8
Record name 4-[[(4-Chlorophenyl)thio]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88382-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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